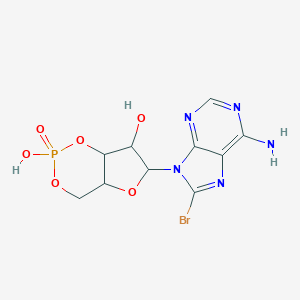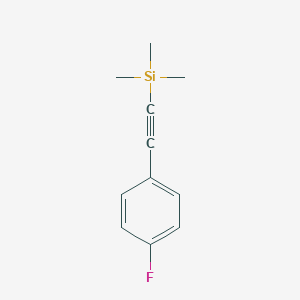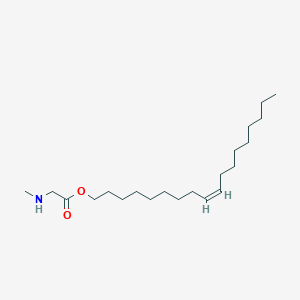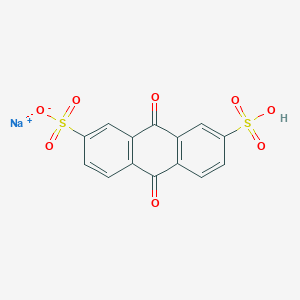
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt is a chemical compound that has been widely used in scientific research. This compound is also known as Anthraquinone-2,7-disulfonic acid disodium salt or AQDS. AQDS is a redox-active compound that can be used as an electron shuttle in microbial fuel cells, as a mediator in redox reactions, and as a fluorescent probe for the detection of reactive oxygen species.
Mecanismo De Acción
The mechanism of action of AQDS is based on its ability to accept and donate electrons. AQDS can accept electrons from reduced compounds and donate electrons to oxidized compounds. This property makes AQDS a useful mediator in redox reactions. In microbial fuel cells, AQDS can shuttle electrons between the anode and cathode, enhancing the efficiency of electricity generation.
Efectos Bioquímicos Y Fisiológicos
AQDS has been shown to have some biochemical and physiological effects. In one study, AQDS was found to inhibit the growth of some bacteria, including Escherichia coli and Staphylococcus aureus. However, the mechanism of this inhibition is not well understood. AQDS has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQDS has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. AQDS is also stable under a wide range of conditions, making it an ideal mediator for redox reactions. However, AQDS has some limitations. It can be toxic to some microorganisms, and its redox potential can vary depending on the pH and other factors.
Direcciones Futuras
For the use of AQDS in scientific research include its use in microbial fuel cells and as a mediator in redox reactions.
Métodos De Síntesis
AQDS can be synthesized using a variety of methods. One of the most common methods is the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate. Another method involves the oxidation of anthraquinone-2-sulfonic acid using potassium dichromate. Both methods result in the formation of AQDS as a red crystalline solid.
Aplicaciones Científicas De Investigación
AQDS has been widely used in scientific research due to its redox-active properties. It has been used as an electron shuttle in microbial fuel cells to enhance the efficiency of electricity generation. AQDS has also been used as a mediator in redox reactions, such as the reduction of nitrate to ammonium by bacteria. Additionally, AQDS has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propiedades
Número CAS |
10017-59-1 |
|---|---|
Nombre del producto |
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt |
Fórmula molecular |
C14H7NaO8S2 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
Clave InChI |
NRPIKZANENIUOM-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Otros números CAS |
10017-59-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



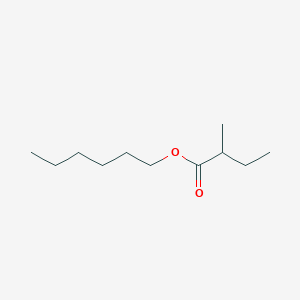
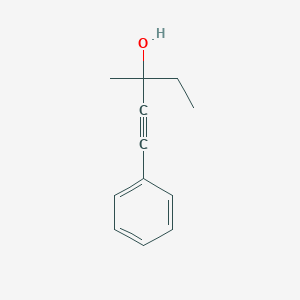
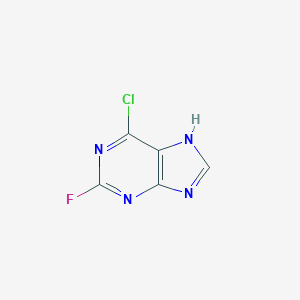
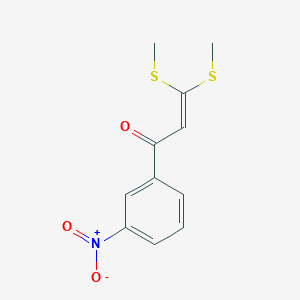
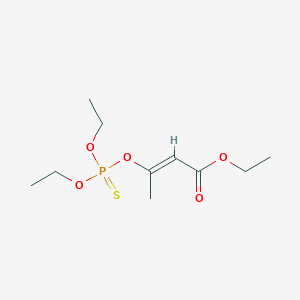
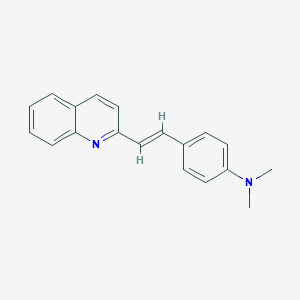
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
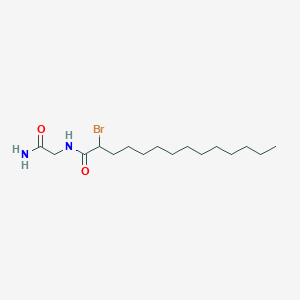
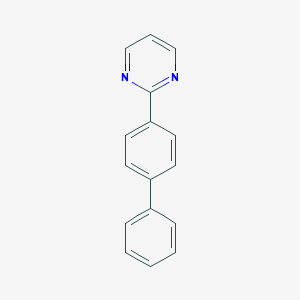
![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
